molecular formula C20H20O7 B192069 3',4',5',5,7-Pentamethoxyflavone CAS No. 53350-26-8

3',4',5',5,7-Pentamethoxyflavone

Cat. No. B192069
CAS RN: 53350-26-8
M. Wt: 372.4 g/mol
InChI Key: GIKVSFNAEBQLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’,5’,5,7-Pentamethoxyflavone is a flavonoid drug that is used as a cancer chemopreventive agent . It is thought to work by inhibiting the activity of drug transporters and efflux pump molecules in the cell membrane . This compound is a natural flavonoid extracted from Rutaceae plants .


Molecular Structure Analysis

The molecular structure of 3’,4’,5’,5,7-Pentamethoxyflavone is complex, with multiple methoxy groups attached to a flavone backbone .


Chemical Reactions Analysis

3’,4’,5’,5,7-Pentamethoxyflavone has been shown to enhance the barrier function of human intestinal Caco-2 cells through transcriptional regulation of the tight junction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4’,5’,5,7-Pentamethoxyflavone include a molecular weight of 372.4 g/mol .

Future Directions

Future research on 3’,4’,5’,5,7-Pentamethoxyflavone could focus on its potential use as an adjuvant sensitizer to increase the efficacy of chemotherapeutic drugs by downregulating the Nrf2 signaling pathway .

properties

IUPAC Name

5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKVSFNAEBQLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333239
Record name 3',4',5',5,7-Pentamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4',5',5,7-Pentamethoxyflavone

CAS RN

53350-26-8
Record name 3′,4′,5,5′,7-Pentamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53350-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',5',5,7-Pentamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3',4',5',5,7-Pentamethoxyflavone
Reactant of Route 2
Reactant of Route 2
3',4',5',5,7-Pentamethoxyflavone
Reactant of Route 3
Reactant of Route 3
3',4',5',5,7-Pentamethoxyflavone
Reactant of Route 4
Reactant of Route 4
3',4',5',5,7-Pentamethoxyflavone
Reactant of Route 5
Reactant of Route 5
3',4',5',5,7-Pentamethoxyflavone
Reactant of Route 6
Reactant of Route 6
3',4',5',5,7-Pentamethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.